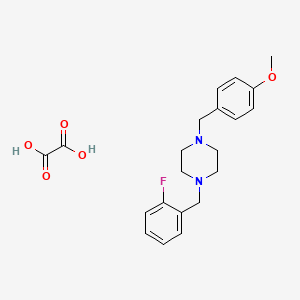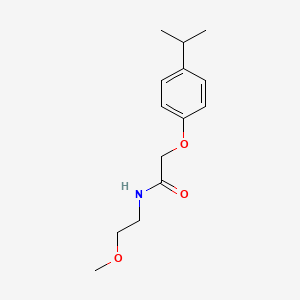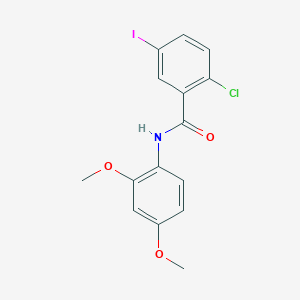
N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide, commonly known as EiBGM, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EiBGM is a small molecule inhibitor that has been shown to have inhibitory effects on various enzymes and signaling pathways in the human body.
作用机制
The mechanism of action of EiBGM involves its ability to inhibit various enzymes and signaling pathways in the human body. EiBGM has been shown to inhibit the activity of histone deacetylases, which leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth. EiBGM also inhibits the activity of protein kinase C, which is involved in various signaling pathways in the human body, leading to the inhibition of inflammation and neurodegeneration.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EiBGM are dependent on its inhibitory effects on enzymes and signaling pathways in the human body. EiBGM has been shown to have anti-cancer effects by inhibiting the activity of histone deacetylases, leading to the activation of tumor suppressor genes and the inhibition of cancer cell growth. EiBGM also has anti-inflammatory effects by inhibiting the activity of protein kinase C, leading to the inhibition of inflammation and neurodegeneration.
实验室实验的优点和局限性
The advantages of using EiBGM in lab experiments include its ability to inhibit various enzymes and signaling pathways in the human body, making it a potential candidate for the treatment of various diseases. The limitations of using EiBGM in lab experiments include its toxicity and the need for further optimization of its synthesis method to increase its yield and purity.
未来方向
For research on EiBGM include the optimization of its synthesis method to increase its yield and purity, the development of more potent analogs of EiBGM, and the investigation of its potential therapeutic applications in various diseases. EiBGM has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in clinical trials.
合成方法
The synthesis of EiBGM involves a multi-step process that includes the reaction of various chemical compounds. The first step involves the reaction of N-isobutyl-N-(methylsulfonyl)glycinamide with 2-ethylphenyl magnesium bromide to form the intermediate compound. The intermediate compound is then reacted with N-iodosuccinimide to form the final product, EiBGM. The synthesis method of EiBGM has been optimized over the years to increase its yield and purity.
科学研究应用
EiBGM has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have inhibitory effects on enzymes such as histone deacetylases, which are involved in the regulation of gene expression. EiBGM has also been shown to inhibit the activity of protein kinase C, which is involved in various signaling pathways in the human body. These inhibitory effects of EiBGM make it a potential candidate for the treatment of cancer, neurodegenerative diseases, and inflammatory diseases.
属性
IUPAC Name |
2-(2-ethyl-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-5-13-8-6-7-9-14(13)17(21(4,19)20)11-15(18)16-10-12(2)3/h6-9,12H,5,10-11H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVODAUJHVBZILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NCC(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethyl-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![17-(4-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5123395.png)
![N~2~-(3,4-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5123406.png)
![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-3-phenylpropanohydrazide](/img/structure/B5123427.png)
![N-benzyl-1-cyclopropyl-N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5123431.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-mesitylacetamide](/img/structure/B5123434.png)
![3-chloro-N-(3-cyclopentylpropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5123441.png)

![4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid](/img/structure/B5123460.png)

![1-[(5-bromo-2-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5123472.png)


![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5123505.png)
![methyl 4-({4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoate](/img/structure/B5123507.png)